N-Benzyloxycarbonyl-4-[(3R)-3-amino-1-oxo-4-(phenylthio)butyl]morpholine N-Benzyloxycarbonyl-4-[(3R)-3-amino-1-oxo-4-(phenylthio)butyl]morpholine
Brand Name: Vulcanchem
CAS No.: 870812-93-4
VCID: VC0030745
InChI: InChI=1S/C22H26N2O4S/c25-21(24-11-13-27-14-12-24)15-19(17-29-20-9-5-2-6-10-20)23-22(26)28-16-18-7-3-1-4-8-18/h1-10,19H,11-17H2,(H,23,26)/t19-/m1/s1
SMILES: C1COCCN1C(=O)CC(CSC2=CC=CC=C2)NC(=O)OCC3=CC=CC=C3
Molecular Formula: C22H26N2O4S
Molecular Weight: 414.52

N-Benzyloxycarbonyl-4-[(3R)-3-amino-1-oxo-4-(phenylthio)butyl]morpholine

CAS No.: 870812-93-4

Cat. No.: VC0030745

Molecular Formula: C22H26N2O4S

Molecular Weight: 414.52

* For research use only. Not for human or veterinary use.

N-Benzyloxycarbonyl-4-[(3R)-3-amino-1-oxo-4-(phenylthio)butyl]morpholine - 870812-93-4

Specification

CAS No. 870812-93-4
Molecular Formula C22H26N2O4S
Molecular Weight 414.52
IUPAC Name benzyl N-[(2R)-4-morpholin-4-yl-4-oxo-1-phenylsulfanylbutan-2-yl]carbamate
Standard InChI InChI=1S/C22H26N2O4S/c25-21(24-11-13-27-14-12-24)15-19(17-29-20-9-5-2-6-10-20)23-22(26)28-16-18-7-3-1-4-8-18/h1-10,19H,11-17H2,(H,23,26)/t19-/m1/s1
Standard InChI Key RHPYQTFRGJXXJX-LJQANCHMSA-N
SMILES C1COCCN1C(=O)CC(CSC2=CC=CC=C2)NC(=O)OCC3=CC=CC=C3

Mass Molarity Calculator
  • mass of a compound required to prepare a solution of known volume and concentration
  • volume of solution required to dissolve a compound of known mass to a desired concentration
  • concentration of a solution resulting from a known mass of compound in a specific volume
g/mol
g
Molecular Mass Calculator